

Nirogacestat complete response rates long-term follow-up

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Compound Focus: Nirogacestat

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Long-Term Efficacy of Nirogacestat

Duration of Treatment	Objective Response Rate (ORR)	Complete Response (CR) Rate	Partial Response (PR) Rate	Key Progression-Free Survival (PFS) Data
Up to 1 year	34.3%	Data not specified in search results	Data not specified in search results	
Up to 2 years	41.4%	Data not specified in search results	Data not specified in search results	
Up to 3 years	44.3%	Data not specified in search results	Data not specified in search results	
Up to 4 years	45.7%	11.4%	34.3%	Median PFS not reached; no progression or death events after 2 years of treatment [1].

Duration of Treatment	Objective Response Rate (ORR)	Complete Response (CR) Rate	Partial Response (PR) Rate	Key Progression-Free Survival (PFS) Data
Overall (Up to ~5 years)	45.7% (32/70 patients)	11.4% (8 CRs)	34.3% (24 PRs)	Hazard Ratio (HR) vs. placebo: 0.29 (95% CI, 0.15-0.55), representing a 71% reduction in risk of progression/death [2] [3].

- **Deepening Responses:** The data shows that responses to **nirogacestat** deepen with continued therapy. Between the third and fourth years of treatment, three additional partial responses and three additional complete responses were observed [1] [4].
- **Tumor Shrinkage:** The best percent reduction in target tumor size improved over time, from a median of -32.3% at one year to -75.8% for patients who completed at least four years of treatment [4].
- **Patient-Reported Outcomes (PROs):** The DeFi trial also demonstrated sustained improvements in patient-reported outcomes, including pain, symptom burden, physical functioning, and overall quality of life, for up to 45 months of treatment [1] [4].

Experimental Protocol & Trial Design

For context, here is the methodology of the key study that generated the long-term data.

- **Study Name:** Phase 3 DeFi trial (NCT03785964) [1].
- **Design:** Global, multicenter, randomized, double-blind, placebo-controlled study, with an optional Open-Label Extension (OLE) phase [1] [2].
- **Participants:** 142 adult patients with progressing desmoid tumors requiring systemic therapy [1].
- **Intervention:** Oral **nirogacestat** 150 mg twice daily versus placebo in 28-day cycles. Patients initially randomized to **nirogacestat** could continue treatment in the OLE phase [1] [2].
- **Primary Endpoint:** Progression-Free Survival (PFS) as assessed by blinded independent central review [1].
- **Key Secondary Endpoints:** Objective Response Rate (ORR) by RECIST 1.1, patient-reported outcomes (PROs), and safety [1].
- **Data Cutoff for Long-Term Analysis:** The final data cutoff was December 19, 2024, with a median duration of exposure to **nirogacestat** of 33.6 months (range, 0.3-61.8 months) [1] [2].

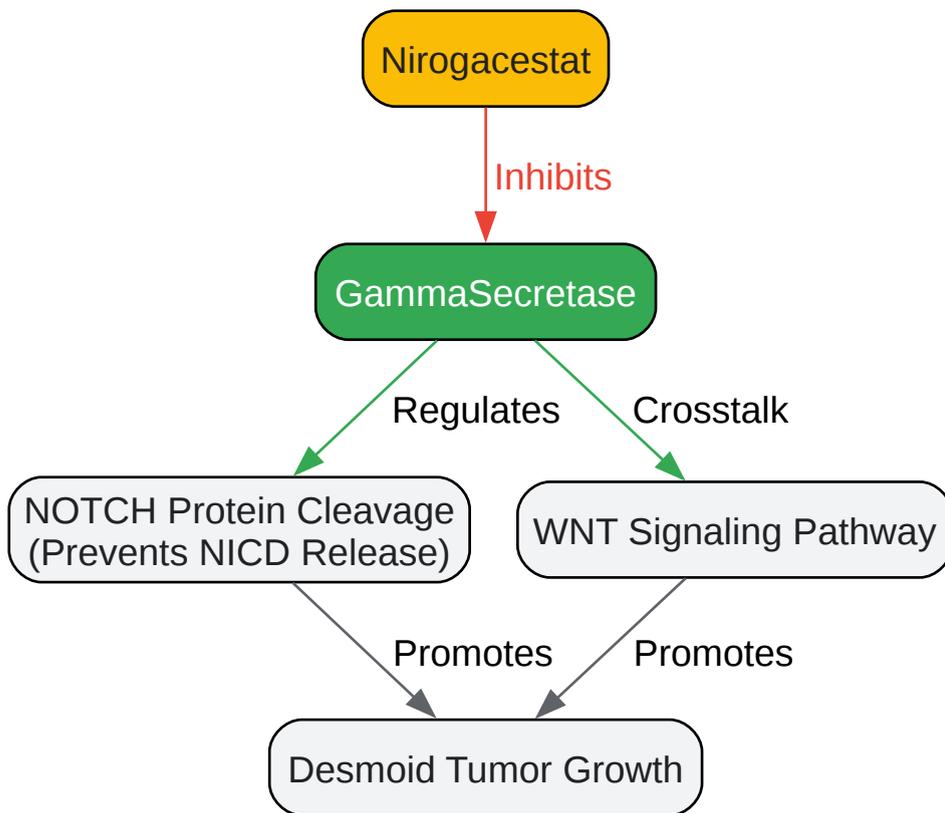
Safety Profile and Considerations

Long-term data indicates that the safety profile of **nirogacestat** is consistent over time and manageable [1] [5].

- **Common Adverse Events:** The most frequent treatment-emergent adverse events (TEAEs) were **diarrhea, nausea, fatigue, hypophosphatemia, and headache**. Most were Grade 1 or 2 in severity [1] [4].
- **Time-Dependent Severity:** The incidence and severity of most TEAEs were highest during the first year of treatment and decreased substantially in subsequent years [1] [5].
- **Key Safety Considerations:**
 - **Ovarian Toxicity:** Ovarian toxicity was reported in female patients; monitoring is recommended [1] [2].
 - **Non-Melanoma Skin Cancer (NMSC):** A small number of cases (Basal Cell Carcinoma and Squamous Cell Carcinoma) were reported over the study period. All were successfully excised, and treatment was not discontinued. Regular dermatologic evaluation is advised [1].
 - **Dose Modifications:** Dose reductions and discontinuations due to adverse events were infrequent, with no dose reductions occurring beyond year 3 of treatment [1].

Mechanism of Action

Nirogacestat is an oral, selective gamma-secretase inhibitor. Its activity in desmoid tumors is linked to the inhibition of the Notch signaling pathway. Furthermore, emerging evidence suggests a crucial **crosstalk between the Notch and Wnt signaling pathways**. As gamma-secretase is involved in the cleavage of multiple transmembrane proteins, its inhibition by **nirogacestat** may simultaneously disrupt both pathways, which are often implicated in the pathogenesis of desmoid tumors [3]. The following diagram illustrates this proposed mechanism.



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Conclusion for Researchers

In summary, the long-term follow-up data from the DeFi trial solidifies **nirogacestat** as a treatment that provides:

- **Durable and deepening efficacy**, with objective and complete response rates that continue to improve beyond three years of therapy.
- **A consistent and manageable safety profile**, where most adverse events occur early and decrease in frequency and severity over time.
- **Significant and sustained symptom relief** for patients, as measured by patient-reported outcomes.

These characteristics make it a valuable systemic treatment option for the long-term management of progressing desmoid tumors.

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To cite this document: Smolecule. [Nirogacestat complete response rates long-term follow-up].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b537258#nirogacestat-complete-response-rates-long-term-follow-up>]

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